molecular formula C17H16N4O3S B2956757 N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 493003-36-4

N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Katalognummer: B2956757
CAS-Nummer: 493003-36-4
Molekulargewicht: 356.4
InChI-Schlüssel: AVMNNZKEGKHYBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl moiety and an acetamide group substituted with a 4-ethoxyphenyl ring. This structure combines electron-donating groups (EDGs, e.g., ethoxy) and heteroaromatic systems, which are often associated with enhanced bioactivity and selectivity in medicinal chemistry .

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-23-14-7-5-13(6-8-14)19-15(22)11-25-17-21-20-16(24-17)12-4-3-9-18-10-12/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMNNZKEGKHYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is C25H25N5O3SC_{25}H_{25}N_{5}O_{3}S. The compound features a 1,3,4-oxadiazole moiety linked to a pyridine ring, which is known for its diverse biological activities.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells and pathogens. These include:

  • Inhibition of Enzymatic Activity : The compound targets specific enzymes involved in cancer cell proliferation such as:
    • Telomerase : Involved in maintaining telomere length in cancer cells.
    • Histone Deacetylases (HDAC) : Affect gene expression related to cell cycle regulation.
    • Thymidylate Synthase : Plays a critical role in DNA synthesis.
  • Induction of Apoptosis : Studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells by activating intrinsic pathways.

Anticancer Activity

A review by Parikh et al. (2020) highlights the anticancer properties of oxadiazole derivatives. The compound demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity against both resistant and sensitive strains1.

Antimicrobial Activity

The antimicrobial potential of N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has also been explored. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. For example:

  • Against Bacteria : The compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria.
  • Against Fungi : It showed promising results against fungal pathogens such as Candida albicans and Aspergillus niger.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerVarious Cancer Cell Lines10 - 30 µMParikh et al. (2020)1
AntimicrobialStaphylococcus aureus15 µg/mLVillemagne et al. (2020)[^4^]
AntifungalCandida albicans20 µg/mLVillemagne et al. (2020)[^4^]

Case Studies

Several case studies have documented the efficacy of N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against multi-drug resistant strains of Mycobacterium tuberculosis, showing that the compound effectively inhibited growth at low concentrations.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The target compound shares structural similarities with several 1,3,4-oxadiazole-acetamide derivatives documented in the evidence. Key comparisons include:

Compound Name Substituents on Oxadiazole Acetamide Substituent Key Features Reference
Target Compound Pyridin-3-yl 4-Ethoxyphenyl EDG (ethoxy), heteroaromatic pyridine -
Compound 4b 4-Oxo-3,4-dihydrophthalazin-1-yl 4-Sulfamoylphenyl Sulfonamide group, high thermal stability (m.p. >300°C)
Compound 4d 4-Oxo-3,4-dihydrophthalazin-1-yl 4-Chlorophenyl Halogen (Cl), moderate melting point (206–208°C)
Compound 154 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl Halogen (Cl), tolyl-pyrimidine, potent anticancer (IC₅₀ = 3.8 μM)
Compound 14a 4-Chlorophenyl 4-Chlorophenyl Dual Cl substituents, S–CH₂ NMR signal at δ4.14 ppm
Compound 2b Benzofuran-2-yl 4-Methoxyphenyl EDG (methoxy), antimicrobial activity

Key Observations :

  • Electron-Donating Groups (EDGs) : The ethoxy group in the target compound may enhance solubility and metabolic stability compared to halogenated analogs (e.g., 4d, 14a) but could reduce electrophilic reactivity .
Physicochemical Properties
  • Melting Points: Derivatives with phthalazinone substituents (4b, 4c, 4d) exhibit high melting points (>200°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding) . In contrast, compounds with EDGs like methoxy (2b) or ethoxy (target) may have lower melting points due to reduced crystallinity.
  • Spectroscopic Data :
    • IR : The target compound’s carbonyl (C=O) stretch is expected near 1670–1700 cm⁻¹, similar to Compound 14 (1670 cm⁻¹) .
    • NMR : The S–CH₂ proton in the target compound would likely resonate as a singlet near δ4.14 ppm, as seen in Compound 14a .

Yield Comparison :

  • Halogenated derivatives (e.g., 4d) typically yield 65–75% .
  • EDG-containing compounds (e.g., 2b) may require milder conditions due to steric or electronic effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.